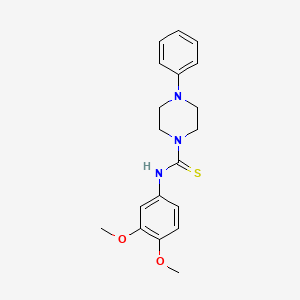![molecular formula C14H20N4O2 B3623531 6,8-Dihydroxy-4,5,7,7-tetramethyl-1-phenyl-2,3,6,8-tetrazabicyclo[3.2.1]oct-3-ene](/img/structure/B3623531.png)
6,8-Dihydroxy-4,5,7,7-tetramethyl-1-phenyl-2,3,6,8-tetrazabicyclo[3.2.1]oct-3-ene
Vue d'ensemble
Description
6,8-Dihydroxy-4,5,7,7-tetramethyl-1-phenyl-2,3,6,8-tetrazabicyclo[321]oct-3-ene is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dihydroxy-4,5,7,7-tetramethyl-1-phenyl-2,3,6,8-tetrazabicyclo[3.2.1]oct-3-ene typically involves the reaction between 2-acyl-3-imidazoline 3-oxides and hydrazine. This reaction leads to the formation of the desired tetrazabicyclo compound . The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the proper formation of the bicyclic structure.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The key to successful industrial production lies in maintaining the purity and yield of the compound through precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dihydroxy-4,5,7,7-tetramethyl-1-phenyl-2,3,6,8-tetrazabicyclo[3.2.1]oct-3-ene undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products Formed
Applications De Recherche Scientifique
6,8-Dihydroxy-4,5,7,7-tetramethyl-1-phenyl-2,3,6,8-tetrazabicyclo[3.2.1]oct-3-ene has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: The compound’s derivatives may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound’s reactivity and stability make it suitable for use in materials science, particularly in the development of new polymers and advanced materials.
Mécanisme D'action
The mechanism by which 6,8-Dihydroxy-4,5,7,7-tetramethyl-1-phenyl-2,3,6,8-tetrazabicyclo[3.2.1]oct-3-ene exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to engage in various chemical interactions, potentially affecting enzymatic activity and cellular processes. The exact molecular pathways involved depend on the specific application and the compound’s derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,8-Dihydroxy-2,2,4,4-tetramethyl-7-(3-methylbutanoyl)-9-(2-methylpropyl)-9H-xanthene-1,3-dione
- 2,4,6,8-Tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione
- 1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-
Uniqueness
6,8-Dihydroxy-4,5,7,7-tetramethyl-1-phenyl-2,3,6,8-tetrazabicyclo[3.2.1]oct-3-ene stands out due to its specific bicyclic structure and the presence of multiple functional groups, which confer unique reactivity and potential applications. Its ability to form stable radicals and undergo diverse chemical reactions makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
6,8-dihydroxy-4,5,7,7-tetramethyl-1-phenyl-2,3,6,8-tetrazabicyclo[3.2.1]oct-3-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-10-13(4)17(19)12(2,3)14(16-15-10,18(13)20)11-8-6-5-7-9-11/h5-9,16,19-20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHMQQGFMJFGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2(C(N(C1(N2O)C)O)(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[hydroxy(diphenyl)acetyl]-N-(4-methoxyphenyl)hydrazinecarboxamide](/img/structure/B3623455.png)
![[2-bromo-6-ethoxy-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] thiophene-2-carboxylate](/img/structure/B3623458.png)

![4-[(4-fluorophenyl)sulfonyl]-N-(2-phenylethyl)-1-piperazinecarbothioamide](/img/structure/B3623478.png)
![ethyl 4-[({[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3623481.png)
![N-[4-({[(3,5-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3623493.png)

![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3623499.png)

![N-(2,4-dimethylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B3623526.png)
![2-methoxy-N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B3623535.png)
![methyl 3-chloro-6-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B3623542.png)
![N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3623544.png)

